Cas no 446-06-0 (2H-1-Benzopyran-5,7-diol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S)-)

2H-1-Benzopyran-5,7-diol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S)- structure
446-06-0 structure
Product name:2H-1-Benzopyran-5,7-diol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S)-
CAS No:446-06-0
MF:C15H14O5
MW:274.26866
CID:1518604
PubChem ID:643542

2H-1-Benzopyran-5,7-diol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-5,7-diol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S)-
    • (2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol
    • Q27104077
    • 3',4',5,7-tetrahydroxyflavan
    • CHEBI:29620
    • (2S)-2-(3,4-dihydroxyphenyl)chromane-5,7-diol
    • SureCN8247927
    • DTXSID30349217
    • Luteoliflavan
    • SCHEMBL8247927
    • InChI=1/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s
    • 446-06-0
    • AC1LD7GP
    • Inchi: InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1
    • InChI Key: GWCPBEMISACTHQ-AWEZNQCLSA-N
    • SMILES: C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O

Computed Properties

  • Exact Mass: 274.08412
  • Monoisotopic Mass: 274.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.2Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 90.15

2H-1-Benzopyran-5,7-diol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2S)- Related Literature

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